cis-2-Nonene

Isomer Separation Analytical Chemistry Gas Chromatography

Researchers requiring stereochemically defined alkenes face significant variability when using mixed-isomer 2-nonene feedstocks, which can undermine reaction reproducibility and product performance. cis-2-Nonene (CAS 6434-77-1) provides a geometrically pure (Z)-configured substrate that eliminates this uncertainty. • Boiling point: 150.5-150.6 °C at 760 mmHg; density: 0.739 g/cm³ - distinct from its trans isomer, enabling baseline GC resolution. • Critical for stereoregular polymer synthesis, catalytic mechanism studies, and pheromone analog construction where cis geometry directly governs reactivity and bioactivity. • Available as a high-purity research reagent with reliable global logistics, supporting both academic and industrial R&D programs.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 6434-77-1
Cat. No. B043856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Nonene
CAS6434-77-1
Synonyms(Z)-2-Nonene;  cis-2-Nonene;  β-cis-Nonene
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCCCCCC=CC
InChIInChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3-
InChIKeyIICQZTQZQSBHBY-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Nonene: Stereochemically Defined C9 Alkene


cis-2-Nonene (CAS 6434-77-1), systematically (2Z)-non-2-ene, is a stereochemically defined nine-carbon internal alkene belonging to the nonene isomer family (C₉H₁₈) [1]. As one of 153 structural nonene isomers, its defining feature is a cis-configured (Z) double bond at the C2 position, which dictates a specific molecular geometry distinct from its trans counterpart and positional isomers [2]. This configuration results in quantifiably different physical properties, including a boiling point of 150.5–150.6 °C at 760 mmHg and a density of 0.739 g/cm³ . The compound's stereochemical purity and defined double-bond position make it a critical substrate for studies where alkene geometry directly influences reaction kinetics, regioselectivity, and the final properties of derived products, including in catalytic hydrogenation, oxidation studies, and specialized copolymer synthesis.

Why cis-2-Nonene Cannot Be Substituted by Other Nonenes


Generic substitution of 2-nonene or other nonene isomers for high-purity cis-2-nonene (CAS 6434-77-1) in isomer-sensitive applications introduces significant and quantifiable variability in both process outcomes and material properties. Commercial '2-nonene' is frequently supplied as a mixture of cis- and trans- isomers, with typical purities around 94% for the combined isomers . This mixture lacks the defined stereochemistry required for applications where molecular shape dictates function, such as in the synthesis of stereoregular polymers or specific pheromone components [1]. The distinct physical and chemical behaviors of the cis and trans forms, including differences in boiling point, density, and even calculated energetic stability, mean that using a mixture or an incorrect isomer will yield non-equivalent results in any reaction where stereochemistry or regiospecificity is a critical parameter. The following quantitative evidence underscores the necessity of selecting the specific cis-2-nonene isomer to ensure process reproducibility, regulatory compliance, and the achievement of targeted material properties.

cis-2-Nonene: Quantitative Differentiation Evidence


Lower Boiling Point Than trans-2-Nonene

The boiling point of cis-2-nonene is 150.5-150.6 °C at 760 mmHg, which is 3.2-4.2 °C lower than the boiling point of its trans isomer, trans-2-nonene (CAS 6434-78-2), reported at 144.5-145.2 °C [1]. This difference in vapor pressure is a direct consequence of the reduced intermolecular interactions in the less symmetrical cis configuration, which has a lower molecular dipole moment compared to the trans form [2].

Isomer Separation Analytical Chemistry Gas Chromatography Process Engineering

Higher Density Than trans-2-Nonene

The density of cis-2-nonene is reported as 0.739 g/cm³, which is notably higher than the predicted density of trans-2-nonene at 0.7 ± 0.1 g/cm³ . This difference in liquid density is attributed to the more compact molecular packing possible for the cis isomer compared to the more extended trans geometry [1].

Physical Property Prediction Formulation Science Computational Chemistry Material Density

Reactivity Difference vs. 1-Nonene

cis-2-Nonene, an internal alkene, exhibits a fundamentally different reactivity profile compared to its terminal isomer, 1-nonene (CAS 124-11-8). Patents on nonene oligomerization specify that feedstock composition, particularly the ratio of alpha-olefins like 1-nonene to internal olefins like 2-nonene, critically influences the properties of the resulting polyalphaolefin (PAO) products, such as viscosity index and pour point [1]. 1-Nonene, being a terminal alkene, is more reactive in certain polymerization and oligomerization schemes due to its less sterically hindered double bond, leading to different polymer chain architectures compared to those derived from internal alkenes like cis-2-nonene [2].

Polymerization Oligomerization Catalysis Polyalphaolefins

Structural Motif in Insect Pheromones

The cis-alkene geometry is a crucial structural element in certain bioactive molecules. A notable example is the identification of (E)-2-cis-6,7-epoxynonenal as a male-produced aggregation pheromone for the invasive cerambycid beetle, Aromia bungii [1]. This molecule features a cis-2-nonene-derived framework. The biological activity and recognition of this pheromone are highly dependent on the specific stereochemistry of the C2 double bond; the corresponding trans isomer would not elicit the same biological response due to the distinct three-dimensional shape of the molecule, which is critical for binding to olfactory receptors [2].

Semiochemistry Pheromone Insect Pest Management Natural Product Chemistry

cis-2-Nonene: Applications Requiring Isomer Purity


Isomer-Specific GC-MS Methods

Analytical chemists developing methods for the quantification of hydrocarbon isomers in petroleum fractions, environmental samples, or biological matrices rely on pure cis-2-nonene as a primary standard. The quantifiable boiling point difference of 3.2-4.2 °C from its trans isomer [1] ensures baseline resolution in capillary GC columns under optimized temperature programs. The pure compound is essential for generating accurate retention time indices and calibration curves, which are critical for the precise identification and quantification of specific nonene isomers in complex samples, thereby ensuring data integrity and regulatory compliance in industries ranging from petrochemicals to forensics.

Stereospecific Polymer and Oligomer Synthesis

In advanced material science, the use of stereochemically pure cis-2-nonene as a comonomer or oligomer building block allows for the controlled introduction of cis-double bonds or short-chain branches into polyalphaolefins (PAOs) and other specialty polymers. This control over polymer microstructure directly influences the final material's density, crystallinity, and rheological behavior. As evidenced by patent literature, the isomer composition of the feedstock is a key determinant of product performance metrics like viscosity index and pour point [2]. Using high-purity cis-2-nonene enables the reproducible design of polymers for demanding applications such as high-performance lubricants, plasticizers, and advanced coatings, where thermal and mechanical stability are critical.

Catalytic Hydrogenation and Oxidation Mechanisms

Fundamental chemical research investigating the influence of alkene geometry on reaction mechanisms benefits directly from the use of pure cis-2-nonene. In catalytic hydrogenation studies, the initial cis-geometry can lead to different stereochemical outcomes or kinetic profiles compared to the trans-isomer or a mixed feedstock . Similarly, in oxidation studies (e.g., epoxidation), the stereochemistry of the starting alkene dictates the configuration of the resulting epoxide. Using a pure isomer eliminates confounding variables from competing pathways, allowing for the unambiguous elucidation of reaction mechanisms, accurate determination of kinetic parameters (e.g., activation energy, rate constants), and the optimization of catalyst selectivity and turnover frequency. This knowledge is foundational for the development of more efficient and selective industrial catalytic processes.

Semiochemical Synthesis for Pest Management

The structural motif of cis-2-nonene is found in bioactive molecules such as the aggregation pheromone (E)-2-cis-6,7-epoxynonenal [3]. For chemists working in agrochemical discovery and semiochemical synthesis, the procurement of high-purity cis-2-nonene is a necessary step for constructing these complex, stereospecific molecules. Any contamination with the trans-isomer would lead to the formation of an incorrect stereoisomer, which could be biologically inactive or act as an antagonist, undermining the efficacy of the synthesized pheromone in field applications. Therefore, isomer purity is a critical specification that directly correlates with the functional success of the final product in integrated pest management programs and biosecurity surveillance efforts.

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